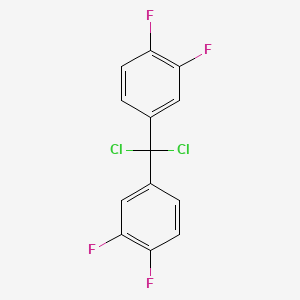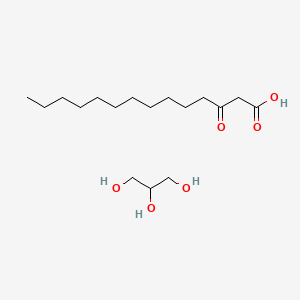
1,1'-(Dichloromethylene)bis(3,4-difluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dichloromethylene)bis(3,4-difluorobenzene) is an organic compound with the molecular formula C13H8Cl2F2 It is a derivative of benzene, where two benzene rings are connected by a dichloromethylene group, and each benzene ring is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
The synthesis of 1,1’-(Dichloromethylene)bis(3,4-difluorobenzene) typically involves the reaction of 3,4-difluorobenzene with a dichloromethylene source under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where 3,4-difluorobenzene reacts with dichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
1,1’-(Dichloromethylene)bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as hydroxyl, amino, or alkyl groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are often employed for this purpose.
Scientific Research Applications
1,1’-(Dichloromethylene)bis(3,4-difluorobenzene) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving aromatic compounds. Its interactions with enzymes, receptors, and other biomolecules can provide insights into their functions and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer matrices can enhance their thermal stability, mechanical strength, and chemical resistance.
Mechanism of Action
The mechanism by which 1,1’-(Dichloromethylene)bis(3,4-difluorobenzene) exerts its effects depends on its specific interactions with molecular targets. In general, the compound can interact with aromatic binding sites on proteins, enzymes, and other biomolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
1,1’-(Dichloromethylene)bis(3,4-difluorobenzene) can be compared with other similar compounds, such as:
1,1’-(Dichloromethylene)bis(4-fluorobenzene): This compound has a similar structure but with only one fluorine atom on each benzene ring. The presence of fewer fluorine atoms can affect its reactivity and interactions with other molecules.
1,1’-(Dichloromethylene)bis(3,4-dichlorobenzene): This compound has chlorine atoms instead of fluorine atoms on the benzene rings. The different halogen substituents can influence its chemical properties and applications.
1,1’-(Dichloromethylene)bis(3,4-dimethylbenzene): This compound has methyl groups instead of fluorine atoms on the benzene rings. The presence of alkyl groups can alter its solubility, stability, and reactivity.
The uniqueness of 1,1’-(Dichloromethylene)bis(3,4-difluorobenzene) lies in its specific combination of dichloromethylene and difluorobenzene moieties, which confer distinct chemical and physical properties that can be exploited for various applications.
Properties
CAS No. |
117292-43-0 |
|---|---|
Molecular Formula |
C13H6Cl2F4 |
Molecular Weight |
309.08 g/mol |
IUPAC Name |
4-[dichloro-(3,4-difluorophenyl)methyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C13H6Cl2F4/c14-13(15,7-1-3-9(16)11(18)5-7)8-2-4-10(17)12(19)6-8/h1-6H |
InChI Key |
NIRQYKDUAXXVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)F)F)(Cl)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)

![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)




![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)



